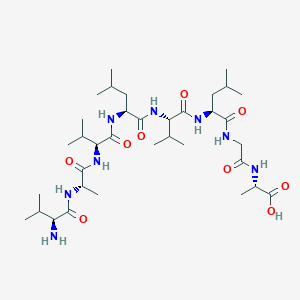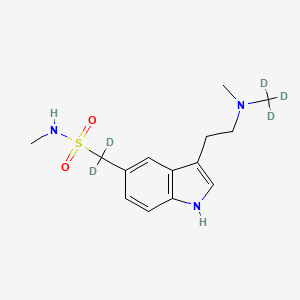
Sumatriptan-D5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sumatriptan-D5 is a deuterated form of Sumatriptan, a selective serotonin receptor agonist used primarily for the treatment of migraines and cluster headaches. The deuterated version, this compound, is labeled with five deuterium atoms, which can be used in various scientific studies to trace the metabolic pathways and pharmacokinetics of Sumatriptan.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sumatriptan-D5 involves the incorporation of deuterium atoms into the Sumatriptan molecule. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the Sumatriptan molecule are replaced with deuterium atoms using deuterated reagents under specific conditions. For example, Sumatriptan can be dissolved in deuterated methanol and subjected to catalytic hydrogenation using a deuterium gas source .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions. The process is optimized to ensure high yield and purity of the deuterated product. The reaction conditions, such as temperature, pressure, and catalyst type, are carefully controlled to achieve efficient deuteration.
Chemical Reactions Analysis
Types of Reactions
Sumatriptan-D5 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include deuterated analogs of Sumatriptan’s oxidation and reduction products, as well as substituted derivatives with deuterium atoms retained in the structure.
Scientific Research Applications
Sumatriptan-D5 is widely used in scientific research due to its deuterium labeling, which allows for detailed studies of its pharmacokinetics and metabolism. Some key applications include:
Chemistry: Used as a tracer in reaction mechanisms and metabolic studies.
Biology: Helps in understanding the biological pathways and interactions of Sumatriptan.
Medicine: Facilitates the study of drug metabolism and pharmacokinetics in clinical research.
Industry: Employed in the development of new formulations and drug delivery systems.
Mechanism of Action
Sumatriptan-D5 exerts its effects by acting as an agonist at serotonin (5-HT) receptors, specifically 5-HT1B and 5-HT1D receptors . This agonism leads to the constriction of cranial blood vessels and inhibition of pro-inflammatory neuropeptide release, thereby alleviating migraine symptoms. The deuterium atoms in this compound do not alter its mechanism of action but allow for more precise tracking in metabolic studies.
Comparison with Similar Compounds
Sumatriptan-D5 is compared with other triptans, such as Zolmitriptan, Rizatriptan, and Naratriptan . While all these compounds act as serotonin receptor agonists, this compound’s deuterium labeling makes it unique for research purposes. The deuterium atoms provide stability and allow for detailed pharmacokinetic studies, which are not possible with non-deuterated analogs.
List of Similar Compounds
- Zolmitriptan
- Rizatriptan
- Naratriptan
- Almotriptan
- Eletriptan
This compound stands out due to its application in advanced research and its ability to provide insights into the metabolic pathways of Sumatriptan.
Properties
Molecular Formula |
C14H21N3O2S |
|---|---|
Molecular Weight |
300.43 g/mol |
IUPAC Name |
1,1-dideuterio-N-methyl-1-[3-[2-[methyl(trideuteriomethyl)amino]ethyl]-1H-indol-5-yl]methanesulfonamide |
InChI |
InChI=1S/C14H21N3O2S/c1-15-20(18,19)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2)3/h4-5,8-9,15-16H,6-7,10H2,1-3H3/i2D3,10D2 |
InChI Key |
KQKPFRSPSRPDEB-TYGWEUIGSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C)CCC1=CNC2=C1C=C(C=C2)C([2H])([2H])S(=O)(=O)NC |
Canonical SMILES |
CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


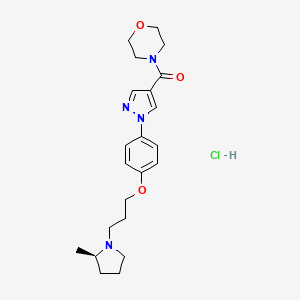

![N-[5-(2-cyclopropylethynyl)-1,3,4-thiadiazol-2-yl]-4-[2-(difluoromethyl)-5-methoxypyridin-4-yl]-6-(1-methylpyrazol-3-yl)pyridine-3-carboxamide](/img/structure/B12375654.png)
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-heptadec-10-enethioate;azane](/img/structure/B12375655.png)
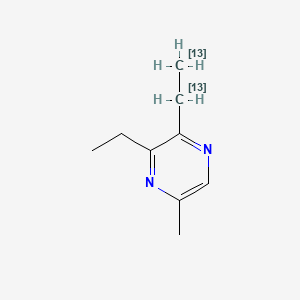
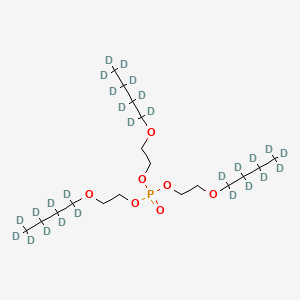
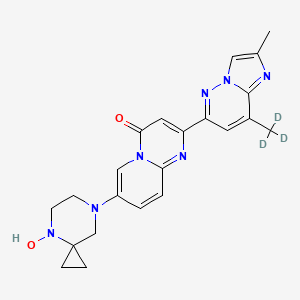
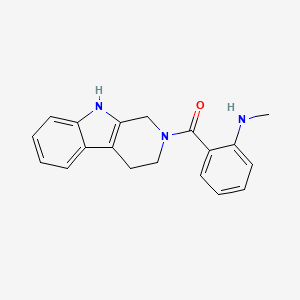
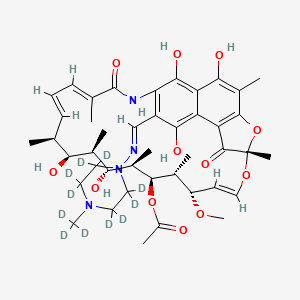
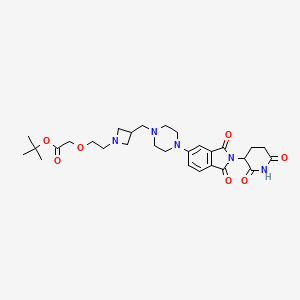
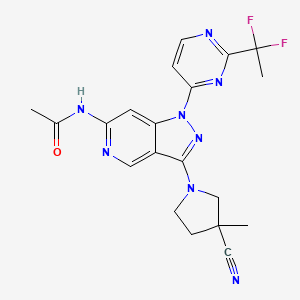
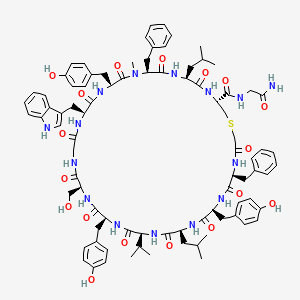
![2-Hydroxy-5-[2-[[3-(trifluoromethyl)phenoxy]methyl]phenyl]benzoic acid](/img/structure/B12375710.png)
